Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate
Description
Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate is a complex organic compound that features a naphthalene core substituted with a methoxy group, a thiophene ring, and a carboxylate ester
Properties
CAS No. |
61995-95-7 |
|---|---|
Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 4-methoxy-1-thiophen-2-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H14O3S/c1-19-14-10-13(17(18)20-2)16(15-8-5-9-21-15)12-7-4-3-6-11(12)14/h3-10H,1-2H3 |
InChI Key |
BKGAVUTZPBMMFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, where the naphthalene core is functionalized with the methoxy and thiophene groups. The carboxylate ester is then introduced through esterification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism by which Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-1-(thiophen-2-yl)benzoate
- Methyl 4-methoxy-1-(thiophen-2-yl)phenylacetate
- Methyl 4-methoxy-1-(thiophen-2-yl)benzene-2-carboxylate
Uniqueness
Methyl 4-methoxy-1-(thiophen-2-yl)naphthalene-2-carboxylate is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to similar compounds with benzene or phenylacetate cores. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
